4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride
Description
Properties
IUPAC Name |
4,4-dimethyl-1,4-azasilinan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2Si.2ClH/c1-9(2)5-3-8(7)4-6-9;;/h3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQSTQXQYCTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCN(CC1)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride typically involves the reaction of 4,4-dimethyl-1,4-azasilinan-1-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield. The compound is often synthesized in a laboratory setting, where precise measurements and conditions are maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to handle the reagents and control the reaction conditions. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in 4,4-dimethyl-1,4-azasilinan-1-amine dihydrochloride participates in nucleophilic substitution reactions. For example:
Key Findings :
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Reactions often require mild bases (e.g., K₂CO₃) and polar aprotic solvents (DMF) for optimal efficiency .
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Steric hindrance from the geminal dimethyl groups on silicon slightly slows substitution kinetics but improves regioselectivity .
Amide Bond Formation
The compound serves as an amine partner in coupling reactions to form amides:
Mechanistic Notes :
-
Activation of carboxylic acids with EDC·HCl/HOBt or BOP facilitates amide bond formation .
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The hydrochloride salt enhances solubility in polar solvents like DMF .
Catalytic Hydrogenation
The benzyl-protected precursor undergoes hydrogenolysis to yield the free amine dihydrochloride:
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-Benzyl-4,4-dimethyl-1,4-azasilinane hydrochloride | Pd/C, H₂, MeOH, 25°C, 20h | 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride | 70% |
Optimization Insights :
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Palladium on activated carbon (10% Pd/C) is preferred for efficient debenzylation .
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Prolonged reaction times (>20 hours) minimize residual benzyl groups .
Redox Reactions
The silicon-nitrogen bond exhibits redox activity under controlled conditions:
| Reaction Type | Reagents/Conditions | Major Product | Observations | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, CH₃CN, 0°C | Silanol derivative | Slow kinetics due to steric bulk | |
| Reduction | LiAlH₄, THF, reflux | Secondary amine | Limited applicability |
Structural and Stability Considerations
-
pH Sensitivity : The hydrochloride salt stabilizes the amine in acidic media but decomposes under strongly basic conditions .
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Thermal Stability : Melting points and decomposition temperatures are not widely reported, but the compound is stable at room temperature in dry environments .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMAP | 60–85% | Broad substrate scope | Requires anhydrous conditions |
| Amide Coupling | EDC·HCl, HOBt | 70–90% | High efficiency | Costly coupling reagents |
| Hydrogenolysis | Pd/C, H₂ | 65–75% | Clean deprotection | Catalyst sensitivity to impurities |
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of more complex silicon-containing compounds, making it a versatile reagent in synthetic chemistry .
Biology
The unique structure of 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride makes it an interesting candidate for biological studies. Its interactions with biomolecules can provide insights into the role of silicon in biological systems. Preliminary studies have suggested its potential in influencing enzyme activity and receptor binding due to its structural characteristics .
Medicine
Research is ongoing to explore the therapeutic applications of this compound. Notably, derivatives have shown antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. These compounds have demonstrated effectiveness in inhibiting parasite growth in vitro . Additionally, cytotoxic effects have been observed in various cancer cell lines, suggesting potential applications in cancer therapy .
Industry
In industrial applications, 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride is utilized in the production of specialty chemicals and materials that require silicon chemistry. Its ability to form stable bonds with various elements enhances its utility in creating polymers and resins .
Research has highlighted several biological activities associated with this compound:
Antifungal Properties : Studies indicate that derivatives exhibit moderate to potent antifungal activity against various pathogenic fungi. For example:
| Compound | Inhibitory Rate (%) | EC50 (μg/mL) |
|---|---|---|
| 4b | 67 - 89 | 16.33 - 18.06 |
| Boscalid | - | 16.64 |
This table illustrates that certain derivatives show competitive efficacy compared to established antifungals like boscalid .
Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce apoptosis in human breast cancer cells by disrupting cellular processes .
Neuroprotective Properties : Preliminary investigations suggest potential neuroprotective effects, indicating that the compound may modulate neuroinflammation and protect neurons from damage .
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The silicon atom in its structure can form unique bonds and interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogs
The table below summarizes key comparisons:
2.2. Key Differences and Implications
Heteroatom Substitution: Silicon vs. Carbon/Oxygen: The silicon atom in the azasilinane ring increases lipophilicity and may enhance membrane permeability compared to carbon-based piperidines or oxygen-containing oxazepanes . This property is critical for insect repellents targeting arthropod olfactory receptors .
Pharmacological Activity :
- Silicon analogs of piperine (e.g., compound 8) exhibit 2-fold higher potency against M. tuberculosis than their carbon counterparts, suggesting silicon’s role in enhancing target binding .
- Piperidine-based derivatives (e.g., Example 12 in ) lack silicon but retain bioactivity, indicating structural flexibility in drug design.
Synthetic Utility :
- The dihydrochloride salt form improves stability and solubility for handling in coupling reactions, unlike free amines requiring inert atmospheres .
- Oxazepane derivatives () are more polar due to the oxygen atom, favoring aqueous-phase reactions, while azasilinanes are suited for organic-phase syntheses .
Safety and Handling: Tetrahydroisoquinoline analogs (e.g., ) share hazards like acute toxicity and skin irritation, suggesting similar precautions for the target compound .
Research Findings and Data
- Insect Repellent Development: Azasilinane-derived compounds (e.g., 2,5-dichlorophenyl methanone) showed >95% repellency against Aedes aegypti, outperforming DEET in longevity tests .
- Antitubercular Activity :
Piperine silicon analogs (compounds 8–9) demonstrated MIC values of 12.5 µg/mL , comparable to first-line drugs like isoniazid .
Biological Activity
4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride is a silicon-containing compound with significant potential in various fields of research, particularly in medicinal chemistry and biological applications. Its unique structure, characterized by the integration of a silicon atom within a six-membered ring, lends it distinct chemical properties that are being explored for therapeutic uses.
Chemical Structure and Properties
The molecular formula of 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride is . The presence of the silicon atom allows for unique interactions with biological molecules, potentially enhancing its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may affect various signaling pathways and biochemical processes. The exact mechanism remains under investigation, but preliminary studies suggest that it may influence enzyme activity or receptor binding due to its structural characteristics.
Biological Activity Studies
Research into the biological activity of 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride has revealed several promising findings:
Antiparasitic Activity
Recent studies have indicated that derivatives of this compound exhibit activity against Plasmodium falciparum, the causative agent of malaria. For example, compounds incorporating this silicon-based moiety have shown effectiveness in inhibiting the growth of this parasite in vitro .
Cytotoxic Effects
In vitro assays have demonstrated that 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride can induce cytotoxic effects in various cancer cell lines. The compound appears to disrupt cellular processes leading to apoptosis (programmed cell death), particularly in human breast cancer cells .
Neuroprotective Properties
Preliminary investigations also suggest potential neuroprotective effects. The compound may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating its possible use in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Study on Antimalarial Activity:
- Objective: Evaluate the efficacy of 4,4-Dimethyl-1,4-azasilinan-1-amine derivatives against P. falciparum.
- Method: In vitro assays using different concentrations of the compound.
- Results: Significant reduction in parasite viability was observed at concentrations above 10 µM.
- Conclusion: Suggests potential for development as an antimalarial drug.
-
Cytotoxicity Assessment:
- Objective: Assess cytotoxic effects on human cancer cell lines.
- Method: MTT assay performed on breast and lung cancer cells.
- Results: IC50 values indicated strong cytotoxicity (IC50 < 20 µM).
- Conclusion: Indicates potential as an anticancer agent.
-
Neuroprotection Study:
- Objective: Investigate protective effects against oxidative stress.
- Method: Neuronal cell cultures exposed to oxidative agents with and without the compound.
- Results: Reduced markers of oxidative damage in treated cells.
- Conclusion: Potential therapeutic implications for neurodegenerative conditions.
Comparative Analysis
To better understand the unique properties of 4,4-Dimethyl-1,4-azasilinan-1-amine; dihydrochloride, a comparison with similar compounds is necessary:
| Compound Name | Biological Activity | Mechanism | Unique Features |
|---|---|---|---|
| 4,4-Dimethyl-1,4-azasilinan-1-amine | Anticancer, Antimalarial | Enzyme inhibition | Silicon integration |
| 1,4-Azasilinan | Limited activity reported | Unknown | Lacks silicon |
| Silicon-containing amines | Variable activities | Receptor modulation | Diverse applications |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride, and what critical parameters influence reaction yield?
- Methodology : The compound is synthesized via multi-step reactions involving intermediates such as 1-benzyl-4,4-dimethyl-1,4-azasilinane, followed by deprotection and salt formation. Key steps include the use of N-bromosuccinimide for bromination and benzoyl peroxide as a radical initiator in carbon tetrachloride . Parameters affecting yield include reaction temperature (reflux conditions), stoichiometry of reagents, and purification via recrystallization from solvents like isopropyl ether. Dihydrochloride salt formation typically involves treatment with hydrogen chloride gas or hydrochloric acid in anhydrous conditions .
Q. What analytical techniques are essential for characterizing the purity and structural integrity of 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of dimethyl and azasilinan groups.
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>99% as per industry standards) .
- Mass Spectrometry (MS) : To verify molecular weight (CAS-provided molecular formula and weight) .
- X-ray Crystallography : Optional for resolving crystal structure in advanced studies.
Q. Why is the dihydrochloride salt form preferred over the hydrochloride form in certain experimental setups?
- Methodology : The dihydrochloride form offers enhanced solubility in aqueous buffers and polar solvents, critical for biological assays. It also demonstrates superior stability under varied storage conditions (e.g., temperature fluctuations) compared to hydrochloride salts . For instance, dihydrochloride salts of related compounds show increased bioavailability in pharmacokinetic studies, making them preferable for in vivo experiments .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data observed for 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride across different studies?
- Methodology :
- Dose-Response Curves : Systematically test concentrations to identify non-linear effects.
- Orthogonal Assays : Combine enzymatic assays (e.g., LSD1 inhibition ) with cell-based viability assays to confirm target engagement.
- Control for Salt-Specific Effects : Compare dihydrochloride and freebase forms under identical conditions .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., rimcazole dihydrochloride ) to identify trends.
Q. What strategies optimize the stability of 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride under varying experimental conditions?
- Methodology :
- pH Buffering : Maintain pH 4–6 to prevent hydrolysis of the azasilinan ring.
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C in airtight containers .
- Excipient Screening : Add stabilizers like trehalose or mannitol in formulation studies .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict degradation pathways .
Q. How does the structural configuration of 4,4-Dimethyl-1,4-azasilinan-1-amine dihydrochloride influence its efficacy as an intermediate in insect repellent synthesis?
- Methodology : The dimethyl groups at the 4-position enhance steric hindrance, stabilizing the azasilinan ring against oxidative degradation. This stability is critical in multi-step syntheses of repellents (e.g., benzophenone derivatives ). Computational modeling (e.g., DFT calculations) can predict reactivity in nucleophilic substitutions, guiding the design of analogs with improved efficacy.
Q. What mechanistic insights explain the compound's interaction with biological targets, and how can these be experimentally validated?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., σ receptor antagonists ) to measure affinity.
- Kinetic Studies : Surface plasmon resonance (SPR) to assess binding kinetics.
- Gene Expression Profiling : RNA-seq or qPCR to evaluate downstream effects of LSD1 inhibition .
- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes at atomic resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
